![molecular formula C12H13NO3S B3389011 4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid CAS No. 903160-35-0](/img/structure/B3389011.png)
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
Overview
Description
The compound “4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid” is a derivative of 1,4-benzothiazine . Benzothiazine derivatives have been extensively studied in different areas of chemistry, including pharmaceutical and other chemical industries . They are known to exhibit excellent biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of 1,4-benzothiazine derivatives involves starting from 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one . A number of 1,4-benzothiazine derivatives are synthesized using different alkylating agents to give a 4-(substituted)-2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one in good yields .Molecular Structure Analysis
The molecular structure of the compound is established by single-crystal X-ray diffraction . The structure of the compound is elucidated on the basis of spectral analyses and chemical reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,4-benzothiazine derivatives include a CuI-catalyzed Huisgen [3 + 2] cycloaddition . This reaction is part of the click chemistry reactions used in the development of these derivatives .Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity
Biochemical Pathways
Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it is likely that multiple pathways are affected . The downstream effects of these pathway alterations would depend on the specific target and mode of action of the compound.
Result of Action
Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it is likely that the compound has multiple effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid has several advantages for use in lab experiments, including its high potency and selectivity for MMPs, its ability to inhibit multiple MMPs simultaneously, and its potential for use in combination with other therapeutic agents. However, this compound also has some limitations, including its potential toxicity and the need for optimization of its dosing and administration.
Future Directions
There are several future directions for the research and development of 4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid, including the optimization of its chemical structure to enhance its potency and selectivity, the investigation of its potential for use in combination with other therapeutic agents, and the development of more targeted delivery systems to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of this compound on immune cells and to explore its potential for use in the treatment of autoimmune diseases and other immune-related disorders.
Scientific Research Applications
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid has been extensively studied in various preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit the activity of several MMPs, including MMP-2, MMP-9, and MMP-13, which are involved in the progression of cancer and other diseases. This compound has also been investigated for its ability to modulate the immune system, reduce inflammation, and promote tissue regeneration.
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzothiazin-4-yl)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-11(5-6-12(15)16)13-7-8-17-10-4-2-1-3-9(10)13/h1-4H,5-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDLAGXJZZRFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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